5-(Dimethylphosphoryl)piperidine-3-carboxylicacidhydrochloride
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Overview
Description
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16NO3P·HCl and a molecular weight of 241.65 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride
- 5-(Dimethylphosphoryl)piperidine-4-carboxylic acid hydrochloride
- 5-(Dimethylphosphoryl)piperidine-3-carboxamide hydrochloride
Uniqueness
5-(Dimethylphosphoryl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H17ClNO3P |
---|---|
Molecular Weight |
241.65 g/mol |
IUPAC Name |
5-dimethylphosphorylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H16NO3P.ClH/c1-13(2,12)7-3-6(8(10)11)4-9-5-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
SNOUHLXKMOAFSB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CC(CNC1)C(=O)O.Cl |
Origin of Product |
United States |
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